Tetrakis(p-tolyloxy)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(p-tolyloxy)methane is a synthetic organic compound with the molecular formula C29H28O4. It is characterized by a central carbon atom bonded to four p-tolyloxy groups, forming a tetrahedral structure.
Scientific Research Applications
Tetrakis(p-tolyloxy)methane has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, coatings, and as a stabilizer in various industrial processes.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis(p-tolyloxy)methane typically involves the reaction of p-cresol with formaldehyde in the presence of a base. The reaction proceeds through the formation of intermediate p-tolyloxy groups, which subsequently bond to a central carbon atom. The reaction conditions often include:
Temperature: Moderate temperatures (around 60-80°C) are maintained to facilitate the reaction.
Catalyst: A base such as sodium hydroxide or potassium hydroxide is used to catalyze the reaction.
Solvent: Common solvents include ethanol or methanol to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactant Purity: High-purity p-cresol and formaldehyde are used to ensure the quality of the final product.
Reaction Vessels: Large-scale reactors with precise temperature and pressure control are employed.
Purification: The product is purified through recrystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Tetrakis(p-tolyloxy)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The p-tolyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of Tetrakis(p-tolyloxy)methane involves its interaction with molecular targets through its p-tolyloxy groups. These groups can form hydrogen bonds, van der Waals interactions, and π-π stacking with target molecules. The pathways involved include:
Binding to Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Interaction with DNA/RNA: It can intercalate between nucleic acid bases, affecting transcription and replication processes.
Cell Membrane Interaction: The compound can integrate into cell membranes, altering their fluidity and permeability.
Comparison with Similar Compounds
Tetraphenylmethane: Similar tetrahedral structure but with phenyl groups instead of p-tolyloxy groups.
Tetrakis(4-iodophenyl)methane: Contains iodo groups, leading to different reactivity and applications.
Tetrakis(4-ethynylphenyl)methane: Features ethynyl groups, enhancing its use in polymer chemistry
Uniqueness: Tetrakis(p-tolyloxy)methane is unique due to its specific p-tolyloxy groups, which confer distinct chemical reactivity and interaction capabilities.
Properties
IUPAC Name |
1-methyl-4-[tris(4-methylphenoxy)methoxy]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28O4/c1-21-5-13-25(14-6-21)30-29(31-26-15-7-22(2)8-16-26,32-27-17-9-23(3)10-18-27)33-28-19-11-24(4)12-20-28/h5-20H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPODHSZUKFNLLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(OC2=CC=C(C=C2)C)(OC3=CC=C(C=C3)C)OC4=CC=C(C=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10543635 |
Source
|
Record name | 1,1',1'',1'''-[Methanetetrayltetrakis(oxy)]tetrakis(4-methylbenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10543635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54974-05-9 |
Source
|
Record name | 1,1',1'',1'''-[Methanetetrayltetrakis(oxy)]tetrakis(4-methylbenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10543635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.